4-(Chloromethyl)-2-isopropylthiazole CAS number 40516-57-2.
4-(Chloromethyl)-2-isopropylthiazole CAS number 40516-57-2.
An In-depth Technical Guide to 4-(Chloromethyl)-2-isopropylthiazole (CAS: 40516-57-2)
Abstract
This technical guide provides a comprehensive overview of 4-(chloromethyl)-2-isopropylthiazole, a pivotal heterocyclic building block in modern medicinal chemistry. With the CAS Number 40516-57-2, this compound is a critical intermediate, most notably in the synthesis of the landmark antiretroviral agent, Ritonavir.[1][2] This document, intended for researchers, scientists, and drug development professionals, details the compound's physicochemical properties, established synthesis methodologies with mechanistic insights, core reactivity, and applications. Furthermore, it includes detailed experimental protocols and essential safety and handling guidelines to ensure its effective and safe utilization in a laboratory setting.
Physicochemical Properties and Molecular Structure
4-(Chloromethyl)-2-isopropylthiazole is a solid, five-membered heterocyclic compound.[3] The structure features a thiazole ring, which is a common scaffold in biologically active molecules, substituted with an isopropyl group at the 2-position and a reactive chloromethyl group at the 4-position.[4] This chloromethyl group is the primary site of reactivity, making the compound an excellent electrophile for introducing the 2-isopropylthiazol-4-ylmethyl moiety into target molecules.[1]
Table 1: Physicochemical Data for 4-(Chloromethyl)-2-isopropylthiazole
| Property | Value | Source(s) |
| CAS Number | 40516-57-2 | [3] |
| Molecular Formula | C₇H₁₀ClNS | [3] |
| Molecular Weight | 175.68 g/mol | [3] |
| Appearance | Solid | [3][5] |
| InChI Key | YGTDRZIMYRYHHD-UHFFFAOYSA-N | [3] |
| SMILES String | ClCC1=CSC(C(C)C)=N1 | [3] |
| MDL Number | MFCD06660126 | [3] |
Synthesis Methodologies: A Comparative Analysis
The synthesis of 4-(chloromethyl)-2-isopropylthiazole can be approached through several routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity. Here, we detail two field-proven methodologies.
Method A: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and widely adopted method for constructing thiazole rings.[1] It involves the condensation reaction between an α-haloketone and a thioamide.[6] In this specific application, 1,3-dichloroacetone serves as the α-haloketone, and thioisobutyramide is the requisite thioamide. This approach is favored for its straightforward nature and the accessibility of the precursors.
The causality behind this reaction lies in the nucleophilic attack of the sulfur atom of the thioamide on one of the electrophilic carbons of 1,3-dichloroacetone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Caption: Hantzsch synthesis workflow.
Experimental Protocol: Hantzsch Synthesis
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioisobutyramide (1.0 eq.) in absolute ethanol.
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Addition of Reactant: To this stirring solution, add 1,3-dichloroacetone (1.0 eq.) portion-wise, ensuring the temperature does not rise excessively. The use of 1,3-dichloroacetone is cited as a common raw material for this synthesis.[7]
-
Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed. A similar procedure using acetone as a solvent and stirring overnight has been reported.[6]
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Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 4-(chloromethyl)-2-isopropylthiazole.
Method B: Chlorination of 2-isopropyl-4-(hydroxymethyl)thiazole
An alternative strategy involves the direct chlorination of a pre-formed thiazole alcohol. This method is advantageous if 2-isopropyl-4-(hydroxymethyl)thiazole is readily available or easily synthesized. Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this transformation.
The causality here is the conversion of a poor leaving group (hydroxyl, -OH) into an excellent leaving group via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular Sₙi reaction or an intermolecular Sₙ2 attack by a chloride ion to yield the desired chloromethyl product.
Experimental Protocol: Chlorination with Thionyl Chloride
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Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-isopropyl-4-(hydroxymethyl)thiazole (1.0 eq.) and an anhydrous aprotic solvent such as dichloromethane (DCM).[7]
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Cooling: Cool the flask to 0-5 °C using an ice-water bath. This is critical to control the exothermicity of the reaction with thionyl chloride.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (approx. 1.1 eq.) dropwise to the cooled, stirring solution.[7]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.[7] Monitor for completion using TLC.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane, combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.[7]
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Purification: After filtering, concentrate the organic phase under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to afford 4-(chloromethyl)-2-isopropylthiazole. A patent describes obtaining the product with a 99% yield after concentration.[7]
Core Reactivity: The Nucleophilic Substitution Pathway
The synthetic utility of 4-(chloromethyl)-2-isopropylthiazole stems from the high reactivity of the chloromethyl group. The chlorine atom is a good leaving group, and the adjacent methylene (-CH₂-) carbon is electrophilic, making it highly susceptible to attack by a wide range of nucleophiles in Sₙ2 reactions.[8][9] This reactivity is the cornerstone of its application as a building block.
Caption: Simplified role in Ritonavir synthesis.
This multi-step synthesis highlights the compound's role as a foundational piece in constructing complex, life-saving pharmaceuticals. [10]The reliability of the Sₙ2 reaction at its chloromethyl group is crucial for the high overall yield and purity required in pharmaceutical manufacturing.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of 4-(chloromethyl)-2-isopropylthiazole is essential for laboratory safety.
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Hazard Identification: The compound is classified as causing severe skin burns and eye damage. [11]It is harmful if swallowed (Acute Toxicity 4, Oral). Always consult the latest Safety Data Sheet (SDS) before use. [11][12][13]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. [11][12]* Handling: All manipulations should be performed exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors. [11]Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [12]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [12]Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents. [11]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [11]
Conclusion
4-(Chloromethyl)-2-isopropylthiazole (CAS: 40516-57-2) is more than a simple heterocyclic compound; it is a versatile and indispensable tool in the arsenal of the synthetic and medicinal chemist. Its well-defined reactivity, primarily governed by the chloromethyl group, allows for its strategic incorporation into complex molecular architectures. The established synthesis protocols, such as the Hantzsch synthesis, provide reliable access to this key intermediate. Its role in the synthesis of Ritonavir serves as a testament to its profound impact on drug development and global health. A thorough understanding of its properties, synthesis, and handling is crucial for any researcher aiming to leverage its synthetic potential.
References
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Lookchem. Cas 40516-57-2, 5-CHLOROMETHYL-2-ISOPROPYL-THIAZOLE. Available at: [Link]
- Google Patents. WO2001021603A1 - A process for the synthesis of ritonavir.
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ResearchGate. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. Available at: [Link]
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PubChem. 2-Isopropyl-4-methylthiazole. Available at: [Link]
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PubMed. Synthesis of new 4-isopropylthiazole hydrazide analogs.... Available at: [Link]
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ResearchGate. Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates.... Available at: [Link]
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MDPI. An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity. Available at: [Link]
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